![molecular formula C15H11N5OS B2440243 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396808-33-5](/img/structure/B2440243.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it an excellent candidate for use in scientific research.
Scientific Research Applications
Antitrypanosomal Activity
Pyrazolo[1,5-a]pyrimidines, to which our compound belongs, have been investigated for their antitrypanosomal activity . Trypanosomiasis, caused by protozoan parasites of the genus Trypanosoma, is a neglected tropical disease. Developing effective treatments is crucial, and compounds like our target molecule may offer promising avenues.
Antischistosomal Activity
Schistosomiasis, another neglected tropical disease, is caused by parasitic flatworms (Schistosoma species). Pyrazolo[1,5-a]pyrimidines have shown potential as antischistosomal agents . These compounds could contribute to combating this widespread infection.
Cytotoxicity Against Cancer Cells
Pyrazolo[5,1-c]triazines, structurally related to our compound, exhibit remarkable cytotoxic activity against colon, breast, and lung carcinoma cells . Their potential as antitumor agents warrants further exploration.
Enzyme Inhibition
Our compound’s structure suggests it may act as an enzyme inhibitor. Specifically:
- Phosphodiesterase (PDE) Inhibitors : PDEs regulate cyclic nucleotide levels and are relevant in conditions like asthma, COPD, and erectile dysfunction .
Organic Electronics
Pyrazolo[1,5-a]pyrimidinones, including our compound, possess electronic properties suitable for organic electronics. They can act as electron transport materials and find applications in optoelectronic devices .
Dopamine Binding Affinity
While not fully explored, compounds related to pyrazolo[1,5-a]pyridine have been investigated for their dopamine binding affinity . Dopamine receptors play essential roles in neurological processes, and understanding their interactions with our compound could be valuable.
Mechanism of Action
Target of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
Compounds with similar structures have been shown to exhibit anti-tubercular activity, suggesting that this compound may also interact with its targets to inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Given its potential anti-tubercular activity, it may affect the pathways involved in the growth and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant anti-tubercular activity, suggesting that this compound may also have a similar effect .
properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS/c21-15(10-4-5-12-13(7-10)19-22-18-12)16-8-11-9-17-20-6-2-1-3-14(11)20/h1-7,9H,8H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLXNFADGJLPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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